A Technical Guide to the Spectroscopic Characterization of 3-[(benzylamino)carbonyl]phenyl acetate
A Technical Guide to the Spectroscopic Characterization of 3-[(benzylamino)carbonyl]phenyl acetate
This guide provides a detailed analysis of the expected spectroscopic data for the compound 3-[(benzylamino)carbonyl]phenyl acetate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document serves as a predictive guide for researchers, synthesizing data from analogous structures and foundational spectroscopic principles to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
The structure of 3-[(benzylamino)carbonyl]phenyl acetate combines three key functionalities: a phenyl acetate group, a central phenyl ring, and a benzylamino-carbonyl (amide) linkage. Each of these components will give rise to characteristic signals in the respective spectroscopic analyses. Understanding the interplay of these groups is crucial for a complete structural elucidation.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra are expected to provide unambiguous evidence for the connectivity and chemical environment of all atoms in 3-[(benzylamino)carbonyl]phenyl acetate.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance III HD 500 MHz or equivalent, equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
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Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
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Use a standard pulse program with a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
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Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings, the methylene protons of the benzyl group, the amide proton, and the methyl protons of the acetate group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~2.30 | Singlet | 3H | -OCOCH₃ | The methyl protons of an acetate group typically appear as a singlet in this region. For example, the methyl protons of phenyl acetate resonate at approximately 2.29 ppm.[1] |
| ~4.60 | Doublet | 2H | -NHCH₂ Ph | The methylene protons of the benzyl group are adjacent to the nitrogen and will be split by the NH proton, resulting in a doublet. The chemical shift is influenced by the electron-withdrawing amide group. |
| ~6.50 | Triplet | 1H | -NH CH₂Ph | The amide proton signal is expected to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to solvent and concentration. |
| ~7.10 - 7.60 | Multiplet | 9H | Ar-H | The aromatic protons of the three phenyl rings will appear as a complex multiplet. Protons on the benzyl ring and the phenyl acetate ring are expected in the range of 7.2-7.4 ppm, similar to benzyl acetate.[2] Protons on the central, more substituted phenyl ring will likely show more complex splitting patterns. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~21.0 | -OC OCH₃ | The methyl carbon of the acetate group is expected in the aliphatic region. Phenyl acetate shows this signal at 21.1 ppm.[1][3] |
| ~44.0 | -NHCH₂ Ph | The benzylic carbon is deshielded by the adjacent nitrogen atom. |
| ~121.0 - 138.0 | Ar-C | The aromatic carbons will appear in this region. The specific shifts will depend on the substitution pattern. Unsubstituted carbons in phenyl rings typically resonate around 128-129 ppm.[4] |
| ~150.0 | C -O (Phenyl acetate) | The carbon atom of the phenyl acetate ring bonded to the ester oxygen is expected to be significantly deshielded. In phenyl acetate, this carbon appears at approximately 150.7 ppm.[3] |
| ~165.0 | -NHC =O | The amide carbonyl carbon is expected in this region. The chemical shift of amide carbonyls can vary but is typically found between 160-170 ppm.[5] |
| ~169.0 | -OC =O | The ester carbonyl carbon is expected to be the most deshielded carbon in the spectrum. The carbonyl carbon of phenyl acetate resonates at 169.5 ppm.[1][3] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-[(benzylamino)carbonyl]phenyl acetate is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr powder and pressed into a thin, transparent disk.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |
| ~3300 | Medium | N-H stretch (amide) | The N-H stretching vibration in secondary amides typically appears as a single band in this region. |
| ~3030 | Medium | C-H stretch (aromatic) | Aromatic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹. |
| ~2950 | Weak | C-H stretch (aliphatic) | Aliphatic C-H stretches from the methyl and methylene groups will appear in this region. |
| ~1760 | Strong | C=O stretch (ester) | The carbonyl stretch of a phenyl acetate is expected at a higher frequency than an aliphatic ester due to the electron-withdrawing nature of the phenyl ring. Phenyl acetate itself shows a strong band around 1745-1760 cm⁻¹.[2][6] |
| ~1660 | Strong | C=O stretch (amide I band) | The amide I band, which is primarily due to C=O stretching, is a very strong and characteristic absorption for amides.[7] |
| ~1540 | Medium | N-H bend (amide II band) | The amide II band arises from a combination of N-H bending and C-N stretching and is another characteristic feature of secondary amides. |
| ~1200 | Strong | C-O stretch (ester) | The C-O stretching vibration of the ester group is expected to be a strong band in the fingerprint region. Phenyl acetate shows a strong absorption around 1225 cm⁻¹.[2] |
| ~750 & ~690 | Strong | C-H bend (aromatic out-of-plane) | These bands are characteristic of monosubstituted and meta-disubstituted benzene rings. |
Visualization of Key Spectroscopic Features:
